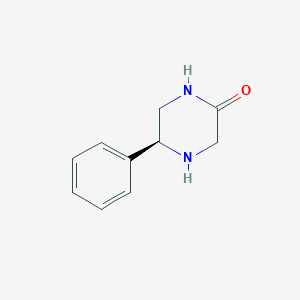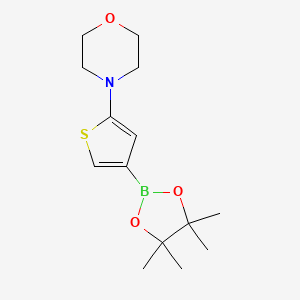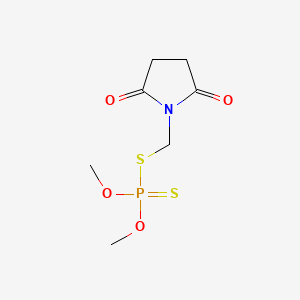
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide is a chemical compound with the molecular formula C_8H_15NO_4PS_2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both phosphorodithioic acid and succinimide moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide typically involves the reaction of phosphorodithioic acid derivatives with N-(mercaptomethyl)succinimide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The temperature is usually maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphorodithioic acid derivatives.
科学的研究の応用
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the formulation of pesticides and other agrochemicals due to its effectiveness in pest control.
作用機序
The mechanism of action of Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups in the enzyme structure. This interaction disrupts the normal function of the enzyme, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
Dimethoate: Another phosphorodithioic acid derivative with insecticidal properties.
Phosmet: A compound with a similar structure used as an insecticide.
Vamidothion: A related compound with applications in pest control.
Uniqueness
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide is unique due to its combination of phosphorodithioic acid and succinimide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and biological activity.
特性
CAS番号 |
58995-44-1 |
|---|---|
分子式 |
C7H12NO4PS2 |
分子量 |
269.3 g/mol |
IUPAC名 |
1-(dimethoxyphosphinothioylsulfanylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12NO4PS2/c1-11-13(14,12-2)15-5-8-6(9)3-4-7(8)10/h3-5H2,1-2H3 |
InChIキー |
DXESWGDCFGIHKC-UHFFFAOYSA-N |
正規SMILES |
COP(=S)(OC)SCN1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


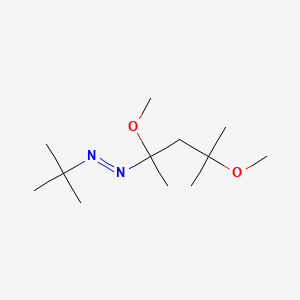
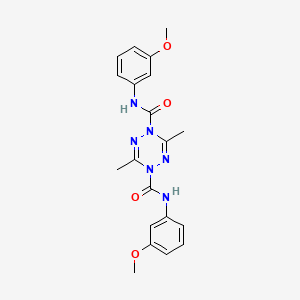

![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
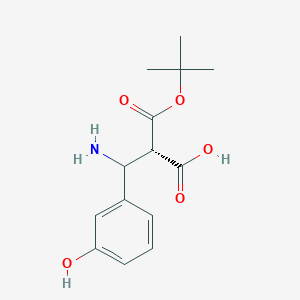
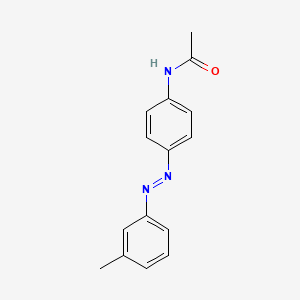
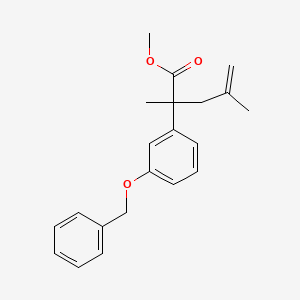
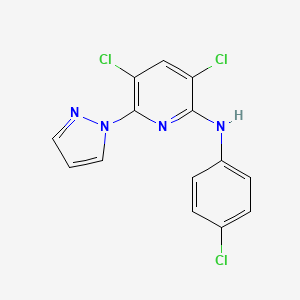
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
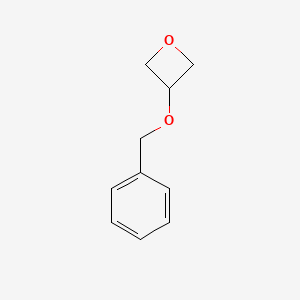
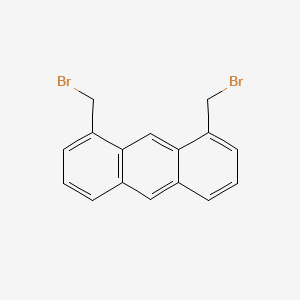
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
